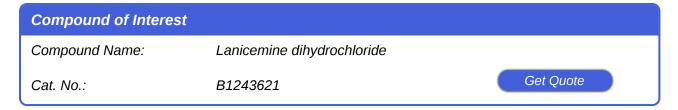


Lanicemine Dihydrochloride for Neurological Disorders Beyond Depression: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lanicemine dihydrochloride** (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its development for depression was discontinued, its unique pharmacological profile and mechanism of action hold relevance for other neurological disorders characterized by glutamate system dysregulation. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action

Lanicemine is a non-competitive, uncompetitive antagonist of the NMDA receptor. It acts by binding to the dizocilpine (MK-801) site within the ion channel pore, thereby blocking the influx of Ca²⁺. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to modulate excessive, pathological NMDA receptor activity while preserving normal physiological synaptic transmission, potentially leading to a wider therapeutic window and a more favorable side-effect profile.[1][2][3]

Quantitative Pharmacological Data



The binding affinity and inhibitory concentrations of Lanicemine have been characterized across various in vitro systems. These key quantitative parameters are summarized below.

Parameter	Value	Assay System	Reference(s)
Binding Affinity (Ki)	0.56 - 2.1 μΜ	Radioligand Binding ([³H]MK-801)	[1][4][5]
10.67 μΜ	Radioligand Binding ([³H]MK-801)	[6]	
0.5 - 3.0 μΜ	Not Specified	[2][3]	_
Inhibitory Conc. (IC50)	4 - 7 μΜ	Chinese Hamster Ovary (CHO) Cells	[1][4][5]
6.4 μM	Xenopus Oocytes	[1][4][5]	
4 - 40 μΜ	NR2A/NR2B NMDAR Complexes	[2][3]	
Channel Trapping	54%	In vitro electrophysiology	[1]
NR2A/NR2B IC50 Ratio	1.4	Xenopus Oocytes	[1]

Signaling Pathway

Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the massive calcium influx associated with excitotoxicity, a common pathological mechanism in several neurological disorders.

NMDA Receptor signaling and site of Lanicemine action.

Application in Post-Traumatic Stress Disorder (PTSD) and Anxiety

Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and



aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was hypothesized to normalize these pathological states.

Clinical Data

A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24 participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2] [6]

Outcome Measure	Lanicemine (100 mg IV) vs. Placebo	Time Point	Effect Size <i>l</i> Probability	Reference(s)
Primary: APS T- Score	No significant difference	After 3rd Infusion	38% probability of outperforming placebo	[2][6]
Secondary: APS T-Score	Strong probability of attenuation	After 1st Infusion	90% chance of outperforming placebo (ES > 0.4)	[2][6]
Exploratory: CAPS-5 Hyperarousal	High probability of reduction	3 days post-3rd infusion	Cohen's d = -0.75 (93% chance of reduction)	[6]
Target Engagement: Gamma-EEG	Increased resting-gamma activity	During 1st Infusion	Confirmed target engagement	[6]
Anxiety (in MDD patients)	Significant improvement vs. placebo	3 weeks	P < 0.05 (HAM-A Score)	[3]

Experimental Protocol: Phase 1b PTSD Clinical Trial

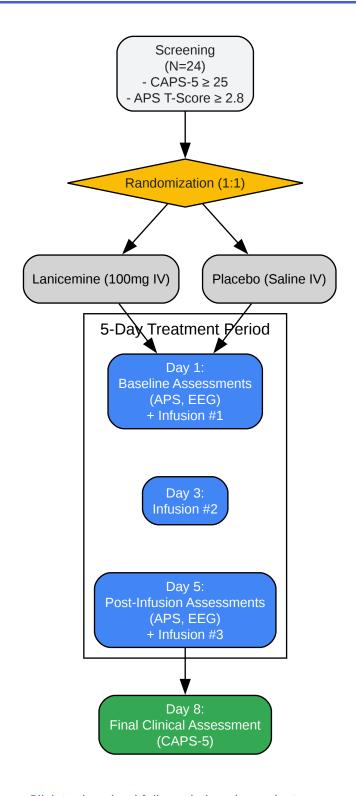
This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]



- Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale (CAPS-5) score ≥ 25 and evidence of behavioral sensitization (APS T-score ≥ 2.8) were enrolled.
- Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was used. Participants were randomized (1:1) to receive either Lanicemine or a matching placebo.
- Intervention: Participants received three 60-minute intravenous infusions of either Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day 3, Day 5).
- Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS was measured using air puffs to the forehead as startle probes and loud acoustic sounds as aversive stimuli.
- Secondary and Exploratory Assessments:
 - Neurophysiology: Target engagement was assessed using resting-state electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40 Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the first and third infusions.[4][6]
 - Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E (hyperarousal) subscale.[6]
- Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and determine the probability of Lanicemine outperforming placebo.

Visualization: PTSD Clinical Trial Workflow





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Workflow diagram for the Phase 1b PTSD clinical trial.

Potential Application in Neuropathic Pain



Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore, NMDA antagonists are a rational target for alleviating neuropathic pain. While development of Lanicemine for pain was discontinued, the following represents a standard preclinical methodology for evaluating such a compound.

Representative Experimental Protocol: Chronic Constriction Injury (CCI) Model

This protocol describes a typical approach to induce and assess neuropathic pain in rodents to test the efficacy of a novel compound.[8]

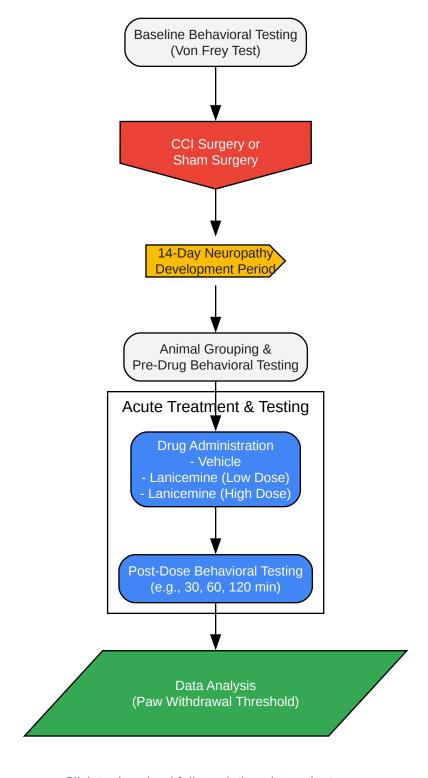
- Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
- Induction of Neuropathy (CCI Surgery):
 - Animals are anesthetized with isoflurane.
 - The common sciatic nerve is exposed at the mid-thigh level.
 - Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
 - The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
 - The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
- Drug Administration:
 - Following a 14-day post-operative period to allow for the full development of neuropathic pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Behavioral Assessment (Mechanical Allodynia):
 - Mechanical sensitivity is assessed using the von Frey filament test.



- Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes.
- A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
- The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
- Testing is conducted at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration (e.g., 30, 60, 120 minutes).
- Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the vehicle group.

Visualization: Preclinical Neuropathic Pain Study Workflow





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Workflow for a preclinical neuropathic pain study.

Other Potential Neurological Applications



Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the pathophysiology of acute neuronal injury.

- Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical and early-phase clinical studies of Lanicemine were conducted for stroke, but development was discontinued.[6][7]
- Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury
 followed by a secondary injury cascade where excitotoxicity plays a major role. While no
 direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent
 channel blocker makes it a mechanistically plausible candidate for mitigating this secondary
 damage.

Core Experimental Methodologies Protocol: [3H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the NMDA receptor ion channel pore.[5][9][10]

- Membrane Preparation:
 - Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).
 - The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine.
 - The final membrane preparation is resuspended in buffer and protein concentration is determined.
- Binding Reaction:
 - \circ Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final volume of 100-200 μ L.



- The reaction mixture contains a fixed concentration of radioligand, [3H]MK-801 (e.g., 5 nM).
- To facilitate channel opening and ligand binding, saturating concentrations of glutamate (e.g., 10 μM) and glycine (e.g., 10 μM) are included.
- For competition assays, varying concentrations of the test compound (Lanicemine) are added.
- Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled channel blocker (e.g., 10 μM MK-801 or phencyclidine).
- Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room temperature (25°C) to reach equilibrium.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition assays, IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique measures the effect of a compound on NMDA receptor-mediated currents in individual neurons.[11][12]

- Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices
 are prepared and placed in a recording chamber on an inverted microscope. The chamber is
 continuously perfused with artificial cerebrospinal fluid (aCSF).
- Recording Pipette: A glass micropipette (resistance 3-7 MΩ) is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.



- Establishing Whole-Cell Configuration:
 - The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance (>1 G Ω) "gigaseal" between the pipette tip and the cell membrane.
 - The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential (e.g., -70 mV) to maintain Mg²⁺ block of the NMDA receptor.
 - A brief pulse of strong suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).
- Recording NMDA Currents:
 - To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin) are added to the aCSF. The aCSF is also Mg²⁺-free or contains a low concentration of Mg²⁺.
 - The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg²⁺ block.
 - NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 μM) and glycine (e.g., 10 μM) onto the cell, and the resulting inward or outward current is recorded.
- Drug Application:
 - After establishing a stable baseline NMDA current, the perfusion is switched to aCSF containing the test compound (Lanicemine) at various concentrations.
 - The effect of the compound on the amplitude of the NMDA-evoked current is measured.
- Data Analysis: The percentage of inhibition of the NMDA current is calculated for each concentration of Lanicemine, and a concentration-response curve is generated to determine the IC₅₀.

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